molecular formula C26H36N2OS B11710328 N-[(2,4,6-tri-tert-butylphenyl)carbamothioyl]benzamide

N-[(2,4,6-tri-tert-butylphenyl)carbamothioyl]benzamide

Cat. No.: B11710328
M. Wt: 424.6 g/mol
InChI Key: HEFTZORMGMTRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA is a compound of significant interest in the field of chemistry due to its unique structural properties and reactivity This compound is a thiourea derivative, characterized by the presence of a benzoyl group and a bulky 2,4,6-tri-tert-butylphenyl group

Preparation Methods

The synthesis of 1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA typically involves the reaction of benzoyl chloride with 2,4,6-tri-tert-butylphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: Benzoyl chloride and 2,4,6-tri-tert-butylphenyl isothiocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are commonly used.

    Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Chemical Reactions Analysis

1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA undergoes various chemical reactions, including:

Scientific Research Applications

1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA involves its interaction with metal ions and other reactive species. The compound can coordinate with metal ions through its sulfur and oxygen atoms, forming stable complexes. These complexes can then participate in various catalytic and redox reactions, influencing the activity of the metal ions and the overall reaction pathway .

Comparison with Similar Compounds

1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA can be compared with other thiourea derivatives, such as:

These comparisons highlight the unique features of 1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA, particularly its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and complexation properties.

Properties

Molecular Formula

C26H36N2OS

Molecular Weight

424.6 g/mol

IUPAC Name

N-[(2,4,6-tritert-butylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C26H36N2OS/c1-24(2,3)18-15-19(25(4,5)6)21(20(16-18)26(7,8)9)27-23(30)28-22(29)17-13-11-10-12-14-17/h10-16H,1-9H3,(H2,27,28,29,30)

InChI Key

HEFTZORMGMTRPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NC(=S)NC(=O)C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.